molecular formula C19H16N2O4 B2525299 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid CAS No. 366824-36-4

4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid

Cat. No. B2525299
CAS RN: 366824-36-4
M. Wt: 336.347
InChI Key: NYUYNCXATPNCTF-UHFFFAOYSA-N
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Description

The compound 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with a benzo[d][1,3]oxazine core and a Z configuration around a double bond, which indicates a geometric similarity to the compound . The second paper discusses a Schiff base ligand with a benzoic acid moiety, which is also a feature of the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed oxidative cyclization-methoxycarbonylation and condensation reactions. In the first paper, a palladium-catalyzed reaction was used to synthesize a benzo[d][1,3]oxazine derivative with a yield of 68% . The second paper describes the synthesis of a Schiff base ligand through the condensation of N-(4-phenylthiazole-2-yl) hydrazine carboxamide with 3-Aldehydosalicylic acid . These methods could potentially be adapted for the synthesis of 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis were employed to fully characterize the synthesized compounds . Additionally, 2D NOESY experiments were used to establish the Z configuration around the double bond .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid. However, the Schiff base ligand discussed in the second paper forms metal complexes with a square pyramidal coordination geometry, suggesting that the compound of interest may also form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers include their stoichiometry, coordination geometry, and biological activity. The metal complexes described in the second paper have a 1:1 stoichiometric ratio and exhibit square pyramidal coordination geometry . The antimicrobial activity of these complexes was found to be higher than that of the free ligand, and they also showed moderate DNA cleavage activity . These findings could provide insights into the potential properties of 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid.

Scientific Research Applications

Liquid Crystal Research

A new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid has been designed and synthesized, highlighting the significance of polar cyano-groups in the development of nematic liquid crystals. These compounds showcase a wide-range enantiotropic nematic phase, emphasizing the role of highly polar end-groups in liquid crystal behavior and phase characterisation. This research opens new avenues for the use of complex benzoic acid derivatives in liquid crystal technology, offering potential for advanced display and optical devices (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).

Chemical Synthesis and Reactivity

The reactivity of aryl-2-hydroxypropenoic derivatives with boron tribromide has been studied, showcasing the versatility of benzoic acid derivatives in organic synthesis. This research demonstrates the transformation of these derivatives into various hydroxyphenyl-2-hydroxypropenoic acids and highlights cyclisation reactions leading to the formation of coumarins and benzofuran-2-carboxylic acids. Such studies are crucial for understanding the chemical behavior of benzoic acid derivatives, paving the way for novel synthetic routes in organic chemistry (Dupont & Cotelle, 2001).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the design of mechanism-based inactivators for zinc proteases using benzoic acid derivatives has been explored. These studies have led to the development of compounds that can selectively target and inactivate specific enzymes, offering insights into enzyme inhibition and potential therapeutic applications. Such research demonstrates the therapeutic potential of benzoic acid derivatives in designing novel drugs (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Supramolecular Chemistry

Supramolecular liquid crystalline complexes formed by hydrogen bond formation between specific benzoic acid derivatives have been studied, illustrating the importance of non-covalent interactions in creating novel liquid crystalline materials. These complexes exhibit enantiotropic nematic phases, showcasing the potential of benzoic acid derivatives in supramolecular chemistry for developing new materials with unique properties (Alaasar & Tschierske, 2019).

properties

IUPAC Name

4-[(Z)-2-cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-25-17-8-4-14(5-9-17)12-21-18(22)16(11-20)10-13-2-6-15(7-3-13)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUYNCXATPNCTF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyano-2-{[(4-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)benzoic acid

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